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Introduction

2-Octylcyclopropanecarboxylic acid (OCCA) is a saturated fatty acid characterized by a
unique structural motif: a three-membered cyclopropane ring substituted with an octyl chain
and a carboxylic acid group. Its molecular formula is C12H2202.[1][2] While its primary
documented application lies within the fragrance and flavor industry, the presence of the
strained cyclopropane ring makes it a molecule of significant interest for synthetic chemists and
material scientists.[1] The high ring strain energy of the cyclopropane group profoundly
influences the molecule's stability, reactivity, and thermochemical properties.

Understanding the thermochemical properties of a compound—such as its enthalpy of
formation, enthalpy of combustion, and heat capacity—is paramount for the safe design,
scaling, and optimization of chemical processes. These parameters are critical for conducting
hazard and operability (HAZOP) studies, designing reactors with appropriate heat exchange
capacity, and predicting the energy density of molecules.

This technical guide provides a comprehensive overview of the known and predicted
thermochemical properties of OCCA. In the absence of direct experimental data in peer-
reviewed literature for this specific molecule, we will leverage established principles of
thermochemistry, data from analogous compounds, and validated methodologies to provide
reliable estimates and a framework for future experimental validation. This document is
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intended for researchers, chemists, and drug development professionals who require a deep
understanding of the energetic landscape of cyclopropane-containing long-chain carboxylic
acids.

Molecular Structure and Physicochemical
Properties

The structure of OCCA combines a flexible n-octyl tail with a rigid, high-energy cyclopropane
ring. This combination dictates its physical properties and chemical behavior.

Caption: 2D representation of 2-Octylcyclopropanecarboxylic acid.

Below is a summary of its key physicochemical identifiers.

Property Value Source

2-octylcyclopropane-1-
IUPAC Name ] ] PubChem[2]
carboxylic acid

CAS Number 15898-87-0 Benchchem[1]
Molecular Formula C12H2202 PubChem][2]
Molecular Weight 198.30 g/mol PubChem|[2]
InChlKey FLZRNGWKTVAXBN- PubChem[2]
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Plausible Synthetic Pathway

While specific routes for OCCA are not detailed in the available literature, a plausible and
effective synthesis can be designed based on well-established cyclopropanation reactions. One
of the most common methods for forming a cyclopropane ring is the Simmons-Smith reaction
or its variants. A likely pathway would involve the cyclopropanation of an appropriate a,3-
unsaturated ester, followed by hydrolysis.

 Esterification: Oct-1-ene is converted to its corresponding a,3-unsaturated ester, ethyl dec-2-
enoate, through standard organic transformations.
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o Cyclopropanation: The ethyl dec-2-enoate undergoes a Simmons-Smith reaction using
diiodomethane (CH:lI2) and a zinc-copper couple (Zn(Cu)). This reaction stereospecifically
adds a methylene group across the double bond to form ethyl 2-
octylcyclopropanecarboxylate.

e Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using NaOH or
KOH), followed by acidic workup, to yield the final product, 2-octylcyclopropanecarboxylic
acid.

This approach is modular and builds upon foundational reactions in organic synthesis, similar
to those used for preparing other substituted cyclopropanecarboxylic acids.[3][4]

Core Thermochemical Properties

Direct experimental thermochemical data for OCCA is currently unavailable. Therefore, the
values in this section are derived from established theoretical principles and by comparison
with structurally analogous compounds. The primary contributors to the overall
thermochemistry of OCCA are the long alkyl chain, the carboxylic acid functional group, and the
highly strained cyclopropane ring.

AH°c
L AH°f (liquid,
Compound Formula (liquid, Data Type Source
kJ/mol)
kJ/mol)
2-
Octylcyclopro ~-7350 to ~-700to )
. Cl1l2H2202 Estimated N/A
panecarboxyli -7450 -800
c acid
_ _ _ NIST
Octanoic Acid C8H1602 -4987.8 -639.1 Experimental
WebBooK[5]
Cyclopropane
yeop .p _ NIST
carboxylic C4H602 -2088.3 -423.4 Experimental
) WebBooK[6]
Acid
Cyclopropane C3H6 -2091.2 (gas)  +53.3 (gas) Experimental  ATcT[7][8]
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Note: The values for OCCA are estimates derived for this guide. The uncertainty reflects the
complex interactions between the functional groups.

Enthalpy of Combustion (AH°c)

The standard enthalpy of combustion is the heat released when one mole of a substance
undergoes complete combustion with oxygen under standard conditions. For OCCA, the
balanced combustion reaction is:

C12H2202(l) + 17 O2(g) - 12 CO2(g) + 11 H20(l)

The enthalpy of combustion for long-chain fatty acids generally increases in a near-linear
fashion with the addition of each methylene (-CHz2-) group.[9] By analyzing the contributions
from the octyl chain (similar to octanoic acid) and the cyclopropanecarboxylic moiety, we can
estimate the enthalpy of combustion for OCCA to be in the range of -7350 to -7450 kJ/mol. This
value is significantly more exothermic than that of a corresponding saturated acyclic acid due
to the release of the cyclopropane ring strain energy upon combustion.

Standard Enthalpy of Formation (AH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is
formed from its constituent elements in their most stable form under standard conditions. It is a
direct measure of a molecule's energetic stability. This value can be calculated from the
experimental enthalpy of combustion using Hess's Law.[10]

The calculation follows the equation: AH°c = [12 * AH°f(COz, g) + 11 * AH°f(H20, I)] -
[AH°f(C12H2202, |) + 17 * AH°f(O2, g)]

Using the standard enthalpies of formation for CO2(g) (-393.5 kJ/mol) and H20(l) (-285.8
kJ/mol) and our estimated AH°c, we can rearrange the formula to solve for the enthalpy of
formation of OCCA.[11] The significant positive enthalpy of formation of the parent
cyclopropane ring (+53.3 kJ/mol for C3sHe gas) indicates its inherent instability, a factor that
contributes to the overall AH°f of the larger molecule.[7][8]

Heat Capacity (Cp) and Entropy (S°)

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://wexlergroup.github.io/assets/papers/Levine2014p235.pdf
https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/07%3A_Thermochemistry/7.8%3A_Standard_Enthalpies_of_Formation
https://ecampusontario.pressbooks.pub/genchemforgeegees/chapter/appendix-g-standard-enthalpies-of-formation-for-selected-substances/
https://atct.anl.gov/Thermochemical%20Data/version%201.128/species/?species_number=108
https://atct.anl.gov/Thermochemical%20Data/version%201.118/species/?species_number=235
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Heat capacity is the amount of heat required to raise the temperature of a substance by one
degree. For carboxylic acids, vapor phase heat capacities are notably higher than those of
ideal gases at the same temperature, an effect attributed to molecular association (e.g.,
dimerization) in the vapor phase.[12] It is expected that the heat capacity of OCCA will follow
this trend and will decrease as temperature increases.[12] Entropy, a measure of molecular
disorder, will be significantly influenced by the conformational flexibility of the long octyl chain.
Quantitative values for these properties for OCCA would require dedicated experimental
measurement or high-level computational modeling.

Experimental Protocol: Determination of Enthalpy of
Combustion via Bomb Calorimetry

The most reliable method for determining the enthalpy of combustion for a non-volatile organic
compound like OCCA is via isoperibol bomb calorimetry.[13] This technique measures the heat
released at constant volume, from which the enthalpy change can be precisely calculated.

Causality and Self-Validation

The trustworthiness of a calorimetric measurement hinges on a robust calibration protocol.[14]
A certified standard, typically benzoic acid, is used to determine the heat capacity of the
calorimeter system (C_bomb).[9][14] Benzoic acid is chosen for its high purity, stability, and
well-characterized enthalpy of combustion (-26.38 kJ/g).[14] By running the exact same
procedure with the standard and the analyte, systematic errors are minimized, ensuring the
protocol is self-validating.

Caption: Experimental workflow for bomb calorimetry.

Step-by-Step Methodology

e Calorimeter Calibration:

o A pellet of high-purity benzoic acid (approx. 1.0 g) is accurately weighed and placed in the
combustion crucible.

o A nickel-chromium fuse wire is attached to the electrodes, touching the surface of the
pellet.
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o A small, known amount of deionized water (approx. 1 mL) is added to the bomb to
saturate the internal atmosphere, ensuring any nitric acid formed from residual Nz is
captured.

o The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

o The bomb is submerged in a precisely known volume of water in the calorimeter's
insulating jacket.

o The system is allowed to reach thermal equilibrium. The combustion is initiated electrically.

o The temperature change (AT) is recorded with high precision (to 0.001 °C) until a stable
final temperature is reached.

o The heat capacity of the calorimeter (C_bomb) is calculated using the known energy of
combustion of benzoic acid and the measured AT. This step is repeated multiple times to
ensure reproducibility.

OCCA Sample Measurement:

o A sample of liquid OCCA (approx. 0.8 g) is accurately weighed into the crucible.

o The procedure is repeated exactly as described for the benzoic acid standard (steps 2-8).
Calculation of Results:

o The total heat released during the experiment (q_total) is calculated: g_total = C_bomb *
AT_exp.

o The heat contribution from the combustion of the fuse wire is subtracted from g_total to
find the heat of the reaction (g_rxn).

o The constant volume energy of combustion (AU°c) is calculated by dividing q_rxn by the
number of moles of OCCA.

o Finally, the standard enthalpy of combustion (AH°c) is calculated from AU°c using the
relation: AH = AU + An_gas * RT, where An_gas is the change in the number of moles of
gas in the combustion equation (12 - 17 = -5).
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Computational Thermochemistry as a Predictive
Tool

When experimental data is unavailable, computational chemistry provides a powerful
alternative for predicting thermochemical properties. High-level ab initio and density functional
theory (DFT) calculations can determine the structures and energies of molecules with
remarkable accuracy.[15]

For a molecule like OCCA, a common approach would involve:

o Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest
energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-
311+G(d,p)).

» Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to
confirm it is a true minimum on the potential energy surface and to obtain zero-point
vibrational energy (ZPVE) and thermal corrections.

» Single-Point Energy Calculation: A more accurate single-point energy is calculated using a
higher level of theory, such as coupled-cluster with single, double, and perturbative triple
excitations (CCSD(T)).

» |sodesmic Reactions: To improve accuracy and cancel systematic errors, a hypothetical
isodesmic reaction is often employed.[16] In such a reaction, the number and types of
chemical bonds are conserved on both the reactant and product sides. For OCCA, an
appropriate reaction might be:

OCCA + Propane + Ethane — Cyclopropanecarboxylic Acid + Octane

By calculating the enthalpy of this reaction computationally and using the known
experimental enthalpies of formation for the other three species, the AH°f of OCCA can be
determined with much higher confidence than through direct calculation alone.

Conclusion

While 2-octylcyclopropanecarboxylic acid remains a compound for which direct
experimental thermochemical data has not been published, a robust understanding of its
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energetic properties can be constructed. By leveraging data from analogous structures like
octanoic acid and cyclopropanecarboxylic acid, we can confidently estimate its enthalpy of
combustion and formation. The inherent ring strain of the cyclopropane moiety is a critical
contributor to the molecule's overall energy content. For definitive values, the experimental
protocol outlined for bomb calorimetry, grounded in calibration with certified standards, provides
a clear and reliable path forward. Furthermore, modern computational methods offer a powerful
and complementary approach to predict these properties with increasing accuracy, guiding
experimental efforts and enabling process safety and design in the absence of physical
measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093596#thermochemical-properties-of-2-
octylcyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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